3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C12H19NO4. It is characterized by its unique bicyclic structure, which includes a fluorine atom and a tert-butoxycarbonyl group.
Mechanism of Action
Target of Action
The primary targets of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[31It’s known that this compound is a derivative of 3-azabicyclo[311]heptanes . These compounds have been incorporated into the structure of the antihistamine drug Rupatidine , suggesting that they may interact with histamine receptors, which play a crucial role in immune response and inflammation.
Mode of Action
The exact mode of action of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[31It’s known that 3-azabicyclo[311]heptanes can be considered as saturated analogues of pyridine . This suggests that they might interact with their targets in a similar way as pyridine does, possibly by acting as a base and forming a complex with a proton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The process generally includes the following steps:
Formation of the spirocyclic oxetanyl nitrile: This is achieved through a series of reactions involving the appropriate starting materials.
Reduction of the nitrile group: This step is crucial for forming the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of antihistamines and other therapeutic agents
Biological Studies: The compound’s unique structure makes it a valuable tool for studying biological pathways and interactions at the molecular level.
Industrial Chemistry: It is utilized in the synthesis of complex organic molecules and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: Similar in structure but lacks the fluorine atom.
3-Tert-butoxycarbonyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: Contains a phenyl group instead of a fluorine atom
Uniqueness
The presence of the fluorine atom in 3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and development .
Properties
IUPAC Name |
5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-6-11(8(15)16)4-12(13,5-11)7-14/h4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCUDEQQGQQSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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